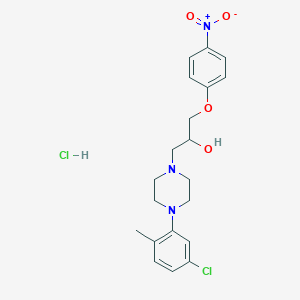
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N3O4 and its molecular weight is 442.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C17H22ClN3O3 with a molecular weight of approximately 351.83 g/mol. The structural representation includes a piperazine ring, a chlorinated aromatic moiety, and a nitrophenoxy group, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate nitrophenol derivatives under controlled conditions. The synthesis pathway often includes steps such as:
- Formation of the Piperazine Ring : Utilizing chlorinated anilines and piperazine.
- Substitution Reactions : Introducing the nitrophenoxy group via nucleophilic substitution.
- Hydrochloride Formation : Converting the final product into its hydrochloride salt for enhanced solubility.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, particularly against Gram-negative bacteria.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Serotonin Receptors : Modulation of serotonin receptors may contribute to its antidepressant-like effects.
- Dopamine Receptors : Interaction with dopamine pathways suggests potential applications in neuropharmacology.
- Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase, which may enhance its applicability in treating neurodegenerative diseases.
Case Studies
Several studies have reported on the biological activities of similar piperazine derivatives:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted that structurally related piperazine compounds exhibited significant antimicrobial activity against a range of pathogens, supporting the findings for our compound .
- Antitumor Studies : Research conducted by Kumar et al. demonstrated that piperazine derivatives could induce apoptosis in cancer cells through mitochondrial pathways, which aligns with the observed activities of our compound .
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4.ClH/c1-15-2-3-16(21)12-20(15)23-10-8-22(9-11-23)13-18(25)14-28-19-6-4-17(5-7-19)24(26)27;/h2-7,12,18,25H,8-11,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUNKYNTLJSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














